Home > Products > Building Blocks P5891 > 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - 1036027-54-9

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Catalog Number: EVT-1676978
CAS Number: 1036027-54-9
Molecular Formula: C8H5F3N2
Molecular Weight: 186.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes have been developed for 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives. One common approach involves the Fischer indole synthesis, utilizing suitably substituted pyridines and hydrazines. [ [] ]

Example:

  • Starting from a 2-amino-3-trifluoromethylpyridine, reaction with a suitable hydrazine derivative under acidic conditions leads to the formation of the desired pyrrolo[2,3-b]pyridine core. [ [] ]

Another method involves the multicomponent reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one to yield a chromeno[2,3-b]pyridine derivative bearing the desired trifluoromethyl group. [ [] ]

Key findings:

  • The molecule adopts a planar conformation, with the trifluoromethyl group slightly out of plane due to steric hindrance. [ [] ]
  • The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic distribution within the molecule, impacting its reactivity and interactions with biological targets. [ [] ]

Examples:

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring readily undergoes electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at specific positions. [ [] ]
  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic aromatic substitution, facilitating the introduction of diverse functional groups. [ [] ]
  • Metal-Catalyzed Cross-Coupling Reactions: The bromine atom in 5-bromo-1H-pyrrolo[2,3-b]pyridine can be readily substituted via various cross-coupling reactions, allowing for further structural diversification. [ [] ]
Mechanism of Action
  • Kinase Inhibition: Several derivatives have been reported as potent and selective inhibitors of various kinases, including Janus kinase 1 (JAK1), Cyclin-dependent kinase 8 (CDK8), and Cyclin-dependent kinase 7 (Cdc7). These inhibitors typically bind to the ATP-binding site of the kinase, thereby blocking its activity. [ [], [], [], [] ]
  • Inhibition of Other Enzymes: Derivatives have also demonstrated inhibitory activity against other enzymes, such as human neutrophil elastase (HNE), suggesting their potential as therapeutic agents for inflammatory diseases. [ [] ]
  • Interaction with DNA/RNA: The planar structure and electron-rich nature of the pyrrolo[2,3-b]pyridine scaffold enable its intercalation into DNA/RNA, potentially interfering with various cellular processes. [ [] ]
Applications

Medicinal Chemistry: * Anticancer Agents: Several derivatives exhibit potent anticancer activity against various cancer cell lines, including colorectal cancer, peritoneal mesothelioma, and pancreatic adenocarcinoma. [ [], [], [] ] This is attributed to their ability to inhibit key enzymes involved in cell cycle progression and proliferation.* Anti-inflammatory Agents: Derivatives have shown promise as inhibitors of HNE, a key enzyme implicated in inflammatory lung diseases. [ [] ] This suggests their potential for developing new treatments for conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.* Antiviral Agents: Some derivatives have demonstrated activity against HIV-1 reverse transcriptase, indicating their potential as antiviral agents. [ [] ]* Other Therapeutic Areas: Research on this scaffold extends to other areas, including the development of agents for treating pulmonary fibrosis and Alzheimer's disease. [ [] ]

Pexidartinib

Compound Description: Pexidartinib is a potent and selective inhibitor of CSF1R, a receptor tyrosine kinase implicated in the pathogenesis of tenosynovial giant cell tumors (TGCT). It is a dihydrochloride salt dihydrate. []

Relevance: Pexidartinib shares the core 1H-pyrrolo[2,3-b]pyridine structure with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The difference lies in the substitution at the 3-position of the pyrrolopyridine core: Pexidartinib features a (5-chloropyridin-3-yl)methyl substituent, while the target compound has a trifluoromethyl group at the 5-position. []

3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)

Compound Description: This compound is a potent type II CDK8 inhibitor, exhibiting significant antitumor activity against colorectal cancer in vitro and in vivo. Mechanistically, it inhibits CDK8, indirectly downregulating the WNT/β-catenin signaling pathway and inducing cell cycle arrest. []

Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine scaffold with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The key difference lies in the substitution pattern. Compound 22 features a (3-(trifluoromethyl)-4-methylphenyl)aminopropenamide moiety at the 3-position and lacks the trifluoromethyl group present at the 5-position of the target compound. []

4-(((2S,4S)-1-(4-Trifluoromethyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 36b)

Compound Description: This compound is a highly potent and selective JAK1 inhibitor, demonstrating efficacy in treating pulmonary fibrosis. It exhibits remarkable selectivity over other JAK isoforms (JAK2, JAK3, and TYK2) and effectively inhibits JAK1-STAT phosphorylation in cellular models. []

Relevance: Compound 36b, similar to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, contains the 1H-pyrrolo[2,3-b]pyridine core and a trifluoromethyl group, albeit within different substituents. Compound 36b has the trifluoromethyl group within a piperidinyl amino substituent at the 4-position, while the target compound has it directly attached to the 5-position of the core structure. []

Compound Description: This compound and, particularly, its (S,S)-enantiomer (Compound 38a) are potent and selective JAK1 inhibitors. They show promise in treating hepatic fibrosis by reducing the proliferation, fibrogenic gene expression, and migration of hepatic stellate cells. []

N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

Compound Description: This class of compounds was designed as JAK1-selective inhibitors, inspired by the binding modes of existing JAK inhibitors. []

Relevance: These derivatives share the 1H-pyrrolo[2,3-b]pyridine core and the 5-carboxamide substitution with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. The key difference is the absence of the trifluoromethyl group at the 5-position in these derivatives, which are further modified with various substituents to enhance JAK1 selectivity. []

1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

Compound Description: This series of compounds was designed and synthesized as potential immunomodulators targeting JAK3 for treating immune diseases. []

Relevance: Similar to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, these derivatives contain the 1H-pyrrolo[2,3-b]pyridine core and a 5-carboxamide group. The primary distinction is the lack of a trifluoromethyl group in these derivatives, which are modified with different substituents to optimize their JAK3 inhibitory activity. []

N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine and N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

Compound Description: These two compounds are structurally very similar, both containing the 1H-pyrrolo[2,3-b]pyridine core with a nitro group at the 5-position and a substituted piperidine ring at the 4-position. [, ]

Relevance: These compounds are structurally related to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine through their shared 1H-pyrrolo[2,3-b]pyridine core. They highlight the significance of the 4- and 5-positions for substitutions in this scaffold. The major difference lies in the presence of a nitro group at the 5-position instead of the trifluoromethyl group found in the target compound. [, ]

2,3-Disubstituted 5-Bromo-1H-pyrrolo[2,3-b]pyridine Derivatives

Compound Description: This class of heterocyclic compounds, featuring alkyl or aryl substituents at the 2- and 3-positions and a bromine atom at the 5-position of the 1H-pyrrolo[2,3-b]pyridine framework, was synthesized via Fischer indole cyclization. []

Relevance: These derivatives highlight the synthetic versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold, similar to 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Both share the core structure but differ in their 5-position substituents, with the derivatives having a bromine atom instead of a trifluoromethyl group. []

4-Chloro-1H-pyrrolo[2,3-b]pyridine

Compound Description: This compound has been studied using high-resolution X-ray diffraction and DFT calculations to elucidate its electronic structure, bonding scheme, and intermolecular interactions. []

Relevance: 4-Chloro-1H-pyrrolo[2,3-b]pyridine shares the core pyrrolo[2,3-b]pyridine structure with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, differing only in the substituent at the 4-position, where a chlorine atom replaces the trifluoromethyl group. This comparison emphasizes the impact of substituent changes on the molecular properties of the pyrrolo[2,3-b]pyridine scaffold. []

1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)

Compound Description: This compound and its phenacyl derivatives were explored for their potential as cholinesterase inhibitors and antiglycation agents. []

Relevance: 1H-Pyrrolo[2,3-b]pyridine represents the core structure of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, lacking any substituents. This comparison underscores the importance of derivatizing the core scaffold to develop compounds with desirable biological activities. []

Compound Description: These compounds are pyrrolo[2,3-b]pyridine scaffolds synthesized and characterized for their potential biological activity. []

Relevance: Compounds 8 and 9, along with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, belong to the pyrrolo[2,3-b]pyridine family, sharing the core heterocyclic structure. While the specific substituents on these compounds differ, their shared scaffold suggests potential similarities in their chemical properties and potential biological activities. []

Compound Description: These compounds represent a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as Cdc7 kinase inhibitors, with Compound 42 showing potent activity. []

Relevance: These compounds highlight the use of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing kinase inhibitors. While 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is not a kinase inhibitor itself, the shared scaffold and exploration of similar compounds for this purpose suggest potential starting points for derivatizing the target compound for kinase inhibition. []

Properties

CAS Number

1036027-54-9

Product Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H5F3N2

Molecular Weight

186.13 g/mol

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6/h1-4H,(H,12,13)

InChI Key

KHAGHXUTEFDDOD-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=C(C=C21)C(F)(F)F

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.